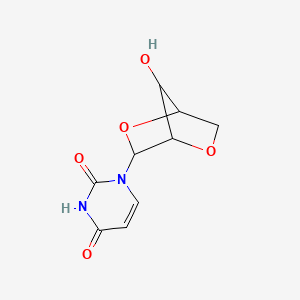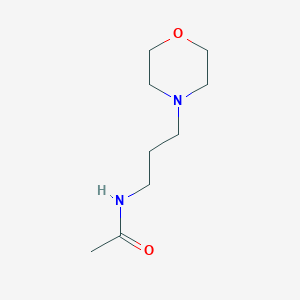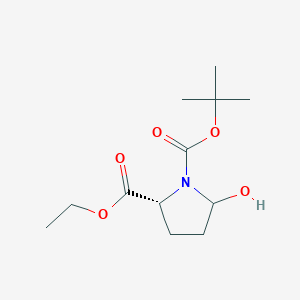![molecular formula C20H18F3NO2 B13994261 4-[4-[[2-(Trifluoromethyl)phenyl]methylene]-1-piperidinyl]benzoic acid CAS No. 916204-06-3](/img/structure/B13994261.png)
4-[4-[[2-(Trifluoromethyl)phenyl]methylene]-1-piperidinyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(2-(trifluoromethyl)benzylidene)piperidin-1-yl)benzoic acid is a complex organic compound that features a piperidine ring, a benzylidene group, and a trifluoromethyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-(trifluoromethyl)benzylidene)piperidin-1-yl)benzoic acid typically involves multiple steps. One common method includes the condensation of 2-(trifluoromethyl)benzaldehyde with piperidine to form the benzylidene-piperidine intermediate. This intermediate is then reacted with 4-bromobenzoic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(2-(trifluoromethyl)benzylidene)piperidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, especially in the presence of strong nucleophiles like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaOCH3 in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced benzylidene derivatives.
Substitution: Substituted benzylidene derivatives.
Applications De Recherche Scientifique
4-(4-(2-(trifluoromethyl)benzylidene)piperidin-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(4-(2-(trifluoromethyl)benzylidene)piperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The piperidine ring is known to interact with neurotransmitter receptors, potentially influencing neurological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)benzoic acid
- 4-(4-(2-(trifluoromethyl)benzyl)piperidin-1-yl)benzoic acid
Uniqueness
4-(4-(2-(trifluoromethyl)benzylidene)piperidin-1-yl)benzoic acid is unique due to the presence of the benzylidene group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .
Propriétés
Numéro CAS |
916204-06-3 |
|---|---|
Formule moléculaire |
C20H18F3NO2 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
4-[4-[[2-(trifluoromethyl)phenyl]methylidene]piperidin-1-yl]benzoic acid |
InChI |
InChI=1S/C20H18F3NO2/c21-20(22,23)18-4-2-1-3-16(18)13-14-9-11-24(12-10-14)17-7-5-15(6-8-17)19(25)26/h1-8,13H,9-12H2,(H,25,26) |
Clé InChI |
AVKJJAVBZHUZOY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1=CC2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide](/img/structure/B13994200.png)










